![molecular formula C16H30N2O2S3 B15163264 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole CAS No. 193624-56-5](/img/structure/B15163264.png)
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two butoxypropylsulfanyl groups attached to the thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with butoxypropylsulfanyl reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The butoxypropylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial agents.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole exerts its effects is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various molecular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole: The parent compound of the thiadiazole family.
2,5-Dimethyl-1,3,4-thiadiazole: A similar compound with methyl groups instead of butoxypropylsulfanyl groups.
2,5-Diphenyl-1,3,4-thiadiazole: Another derivative with phenyl groups.
Uniqueness: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of butoxypropylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
193624-56-5 |
|---|---|
Fórmula molecular |
C16H30N2O2S3 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
2,5-bis(1-butoxypropylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H30N2O2S3/c1-5-9-11-19-13(7-3)21-15-17-18-16(23-15)22-14(8-4)20-12-10-6-2/h13-14H,5-12H2,1-4H3 |
Clave InChI |
FSZXMBXDDGZWBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CC)SC1=NN=C(S1)SC(CC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


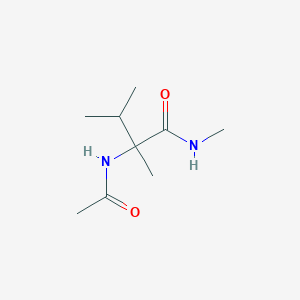

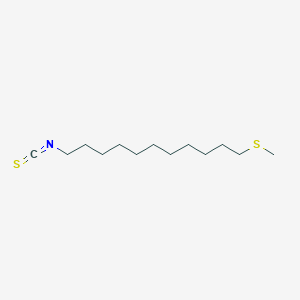
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
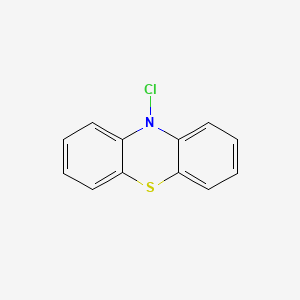
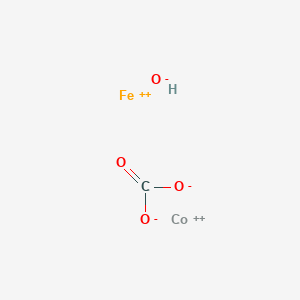
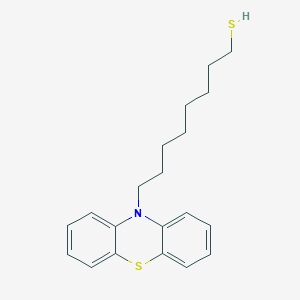
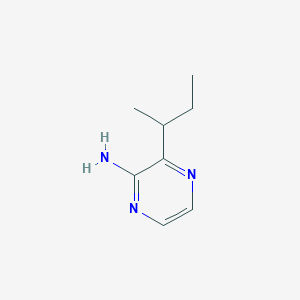
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
